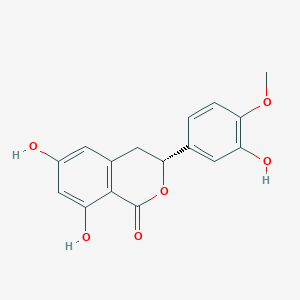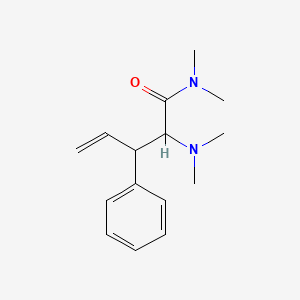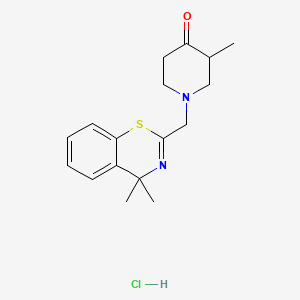
(-)-2-Chlorooctane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-2-Chlorooctane: is an organic compound with the molecular formula C8H17Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a chlorine atom is bonded to an octane chain. The presence of the chlorine atom makes it a useful intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Halogenation of Alkanes: One common method to prepare (-)-2-Chlorooctane is through the halogenation of octane. This involves the reaction of octane with chlorine gas under ultraviolet light, which facilitates the substitution of a hydrogen atom with a chlorine atom.
Alcohol to Alkyl Halide Conversion: Another method involves converting 2-octanol to this compound using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically occurs under reflux conditions, where the alcohol reacts with the halogenating agent to form the corresponding alkyl halide.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where octane is continuously fed into a reactor with chlorine gas under controlled conditions. The reaction is monitored to ensure the selective formation of the desired chlorinated product.
化学反应分析
Types of Reactions:
Substitution Reactions: (-)-2-Chlorooctane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile. For example, reacting with sodium hydroxide (NaOH) can produce 2-octanol.
Elimination Reactions: It can also undergo elimination reactions to form alkenes. For instance, treating this compound with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 1-octene or 2-octene.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), converting it back to octane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium, reflux conditions.
Elimination: Potassium tert-butoxide (KOtBu), high temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Major Products:
2-Octanol: from nucleophilic substitution.
1-Octene or 2-Octene: from elimination.
Octane: from reduction.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (-)-2-Chlorooctane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Studies: It serves as a model compound in biochemical studies to understand the behavior of alkyl halides in biological systems.
Industry:
Surfactants and Lubricants: It is used in the production of surfactants and lubricants due to its hydrophobic alkyl chain and reactive chlorine atom.
作用机制
The mechanism of action of (-)-2-Chlorooctane in chemical reactions involves the cleavage of the carbon-chlorine bond, which can be facilitated by nucleophiles or bases. The chlorine atom, being electronegative, makes the carbon atom electrophilic, allowing it to react with nucleophiles. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom as a leaving group.
相似化合物的比较
1-Chlorooctane: Similar in structure but with the chlorine atom at the terminal position.
2-Bromooctane: Similar in structure but with a bromine atom instead of chlorine.
2-Chlorobutane: A shorter chain alkyl halide with similar reactivity.
Uniqueness:
Chirality: (-)-2-Chlorooctane is unique due to its chiral nature, which can lead to different reactivity and interactions compared to its achiral counterparts.
Position of Chlorine: The position of the chlorine atom on the second carbon makes it more reactive in certain substitution and elimination reactions compared to terminal halides like 1-chlorooctane.
属性
CAS 编号 |
18651-57-5 |
|---|---|
分子式 |
C8H17Cl |
分子量 |
148.67 g/mol |
IUPAC 名称 |
(2R)-2-chlorooctane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 |
InChI 键 |
HKDCIIMOALDWHF-MRVPVSSYSA-N |
手性 SMILES |
CCCCCC[C@@H](C)Cl |
规范 SMILES |
CCCCCCC(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















